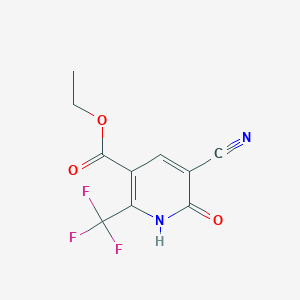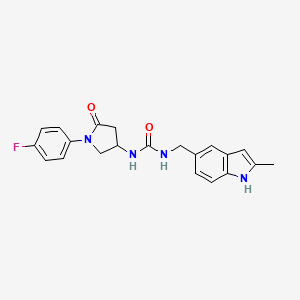
Pneumocandin A0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pneumocandin A0 is an antifungal lipohexapeptide belonging to the echinocandin family. It is produced by the filamentous fungus Glarea lozoyensis and serves as a precursor for the semisynthesis of caspofungin, a widely used antifungal drug . Pneumocandins inhibit the enzyme β-1,3-glucan synthase, which is crucial for fungal cell wall synthesis, leading to osmotic instability and cell lysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pneumocandin A0 is primarily produced through fermentation processes involving the fungus Glarea lozoyensis . The production process can be optimized through genetic manipulation, random mutagenesis, and fermentation optimization . The biosynthetic pathway involves a nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Glarea lozoyensis under controlled conditions. The process includes optimizing the medium composition, temperature, and pH to maximize yield . Advances in metabolic engineering and strain selection have significantly increased the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Pneumocandin A0 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antifungal properties or reduce side effects.
Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions typically involve controlled temperatures, pH levels, and specific solvents to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the chemical reactions of this compound include various analogues with improved pharmacological properties . These analogues are often more effective against a broader range of fungal pathogens and have reduced toxicity.
Applications De Recherche Scientifique
Pneumocandin A0 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying nonribosomal peptide synthesis and polyketide synthesis . In biology, it is used to investigate fungal cell wall synthesis and the mechanisms of antifungal resistance . In medicine, this compound is a precursor for caspofungin, which is used to treat invasive fungal infections . Industrially, it is produced on a large scale for pharmaceutical applications .
Mécanisme D'action
Pneumocandin A0 exerts its antifungal effects by noncompetitively inhibiting the enzyme β-1,3-glucan synthase . This enzyme is responsible for synthesizing β-1,3-glucan, a critical component of the fungal cell wall . Inhibition of this enzyme leads to the depletion of β-1,3-glucan, resulting in osmotic instability and cell lysis . The molecular targets and pathways involved include the catalytic unit of β-1,3-glucan synthase and associated regulatory proteins .
Comparaison Avec Des Composés Similaires
Pneumocandin A0 is part of the echinocandin family, which includes other similar compounds such as pneumocandin B0, echinocandin B, and FR901370 . Compared to these compounds, this compound is unique due to its specific structure and the efficiency with which it can be converted into caspofungin . Other echinocandins, such as micafungin and anidulafungin, are also derived from similar lipohexapeptides but have different pharmacological profiles and clinical applications .
Propriétés
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t25?,26?,27-,28+,31+,32-,33-,34+,35+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQUSLQYURJBIT-MFKXNLKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82N8O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-tert-butyl-1-[(propan-2-ylidene)amino]thiourea](/img/structure/B2769816.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one](/img/structure/B2769818.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2769820.png)
![5-methyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2769826.png)

![Methyl 5-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B2769828.png)
![N-(2-chloro-6-methylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2769829.png)




